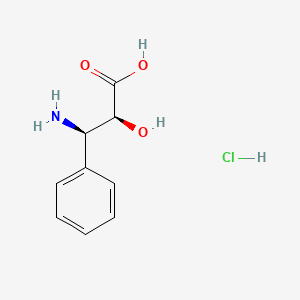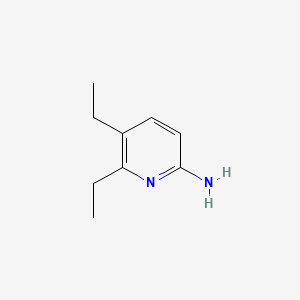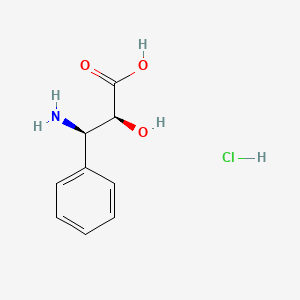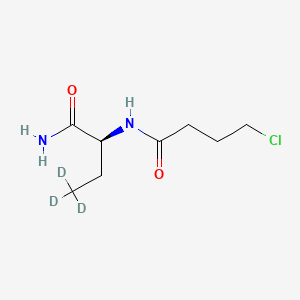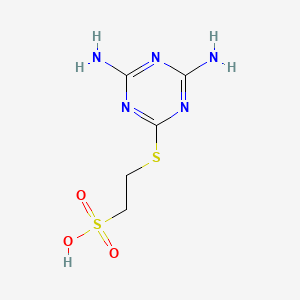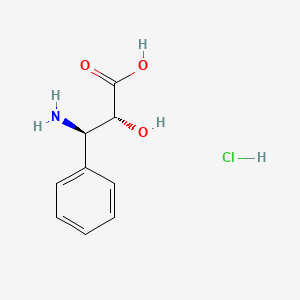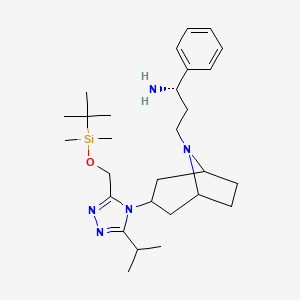
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc is a derivative of Maraviroc, a well-known antiretroviral drug used in the treatment of HIV. This compound is specifically modified to enhance certain properties, such as stability and bioavailability, making it a subject of interest in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc involves multiple steps, starting from the parent compound Maraviroc. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of Maraviroc are protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Introduction of Difluorocyclohexane: The protected Maraviroc is then reacted with 4,4-difluorocyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to introduce the difluorocyclohexane moiety.
Deprotection: The final step involves the removal of the silyl protecting groups using a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to scale up the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorocyclohexane moiety, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its enhanced pharmacokinetic properties compared to Maraviroc, potentially leading to better therapeutic outcomes.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc involves binding to the CCR5 receptor on the surface of T-cells. This prevents the HIV virus from entering the cells, thereby inhibiting viral replication. The modifications in this compound enhance its binding affinity and stability, making it more effective in blocking the CCR5 receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maraviroc: The parent compound, used as an antiretroviral drug.
Vicriviroc: Another CCR5 antagonist with similar applications.
Aplaviroc: A CCR5 antagonist with a different chemical structure but similar mechanism of action.
Uniqueness
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethyl Maraviroc is unique due to its enhanced stability and bioavailability compared to Maraviroc
Propriétés
IUPAC Name |
(1S)-3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47N5OSi/c1-20(2)27-31-30-26(19-34-35(6,7)28(3,4)5)33(27)24-17-22-13-14-23(18-24)32(22)16-15-25(29)21-11-9-8-10-12-21/h8-12,20,22-25H,13-19,29H2,1-7H3/t22?,23?,24?,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTBEKFRQZYVLR-DGGBHQDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)N)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47N5OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)

